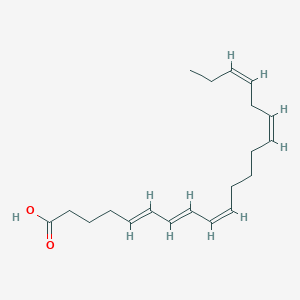
5,7,9,14,17-Eicosapentaenoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7,9,14,17-Eicosapentaenoic acid (EPA) is a long-chain polyunsaturated fatty acid that belongs to the omega-3 family. EPA is derived from dietary sources such as fish, krill, and algae. EPA has been extensively studied for its various biological effects, including anti-inflammatory, anti-thrombotic, and cardioprotective properties.
Mécanisme D'action
The mechanism of action of 5,7,9,14,17-Eicosapentaenoic acid is complex and involves multiple pathways. 5,7,9,14,17-Eicosapentaenoic acid can modulate the activity of various enzymes involved in the production of inflammatory mediators. 5,7,9,14,17-Eicosapentaenoic acid can also activate peroxisome proliferator-activated receptors (PPARs), which are transcription factors that regulate gene expression involved in lipid metabolism and inflammation.
5,7,9,14,17-Eicosapentaenoic acid can also modulate ion channels and receptors involved in neuronal signaling, which may explain its potential benefits in neurological and psychiatric disorders.
Effets Biochimiques Et Physiologiques
5,7,9,14,17-Eicosapentaenoic acid has various biochemical and physiological effects. 5,7,9,14,17-Eicosapentaenoic acid can reduce triglyceride levels, increase high-density lipoprotein (HDL) cholesterol levels, and improve insulin sensitivity. 5,7,9,14,17-Eicosapentaenoic acid can also improve endothelial function, reduce blood pressure, and prevent the formation of atherosclerotic plaques.
Avantages Et Limitations Des Expériences En Laboratoire
5,7,9,14,17-Eicosapentaenoic acid has several advantages and limitations for lab experiments. 5,7,9,14,17-Eicosapentaenoic acid is readily available and can be easily incorporated into cell culture and animal studies. However, 5,7,9,14,17-Eicosapentaenoic acid can be expensive, and the dose and duration of treatment can vary depending on the study design. 5,7,9,14,17-Eicosapentaenoic acid can also be challenging to administer in human studies due to compliance issues.
Orientations Futures
There are several future directions for research on 5,7,9,14,17-Eicosapentaenoic acid. One area of interest is the potential benefits of 5,7,9,14,17-Eicosapentaenoic acid in neurological and psychiatric disorders, such as depression, anxiety, and Alzheimer's disease. Another area of interest is the potential benefits of 5,7,9,14,17-Eicosapentaenoic acid in cancer prevention and treatment.
Conclusion
In conclusion, 5,7,9,14,17-Eicosapentaenoic acid is a long-chain polyunsaturated fatty acid that has various biological effects, including anti-inflammatory, anti-thrombotic, and cardioprotective properties. 5,7,9,14,17-Eicosapentaenoic acid is primarily obtained through the diet, particularly from marine sources such as fish, krill, and algae. 5,7,9,14,17-Eicosapentaenoic acid has several advantages and limitations for lab experiments, and there are several future directions for research on 5,7,9,14,17-Eicosapentaenoic acid. 5,7,9,14,17-Eicosapentaenoic acid has the potential to be a promising therapeutic agent for various diseases and disorders.
Méthodes De Synthèse
5,7,9,14,17-Eicosapentaenoic acid can be synthesized in the body from alpha-linolenic acid (ALA), which is an essential fatty acid found in plant sources such as flaxseed, chia seeds, and walnuts. However, the conversion of ALA to 5,7,9,14,17-Eicosapentaenoic acid is inefficient, and the body's ability to synthesize 5,7,9,14,17-Eicosapentaenoic acid decreases with age. Therefore, the primary source of 5,7,9,14,17-Eicosapentaenoic acid is through the diet, particularly from marine sources such as fish, krill, and algae.
Applications De Recherche Scientifique
5,7,9,14,17-Eicosapentaenoic acid has been extensively studied for its various biological effects. 5,7,9,14,17-Eicosapentaenoic acid has been shown to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). 5,7,9,14,17-Eicosapentaenoic acid also inhibits the production of leukotrienes and prostaglandins, which are inflammatory mediators.
5,7,9,14,17-Eicosapentaenoic acid has been found to have anti-thrombotic properties by reducing platelet aggregation and adhesion. 5,7,9,14,17-Eicosapentaenoic acid also improves endothelial function, which is important for maintaining healthy blood vessels and preventing cardiovascular disease.
Propriétés
Numéro CAS |
108526-93-8 |
|---|---|
Nom du produit |
5,7,9,14,17-Eicosapentaenoic acid |
Formule moléculaire |
C20H30O2 |
Poids moléculaire |
302.5 g/mol |
Nom IUPAC |
(5E,7E,9Z,14Z,17Z)-icosa-5,7,9,14,17-pentaenoic acid |
InChI |
InChI=1S/C20H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h3-4,6-7,11-16H,2,5,8-10,17-19H2,1H3,(H,21,22)/b4-3-,7-6-,12-11-,14-13+,16-15+ |
Clé InChI |
XGTCGDUVXWLURC-UHFFFAOYSA-N |
SMILES isomérique |
CC/C=C\C/C=C\CCC/C=C\C=C\C=C\CCCC(=O)O |
SMILES |
CCC=CCC=CCCCC=CC=CC=CCCCC(=O)O |
SMILES canonique |
CCC=CCC=CCCCC=CC=CC=CCCCC(=O)O |
Synonymes |
5,7,9,14,17-eicosapentaenoic acid 5,7,9,14,17-eicosapentaenoic acid, (5E)-isomer 5,7,9,14,17-icosapentaenoic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(Trifluoromethyl)imidazo[1,2-a]pyrazine](/img/structure/B10161.png)
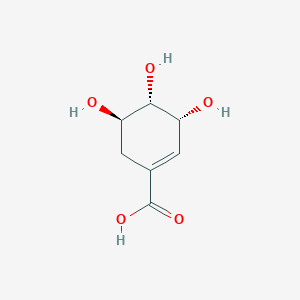

![2-[[(Phenylamino)carbonyl]oxy]ethyl methacrylate](/img/structure/B10164.png)

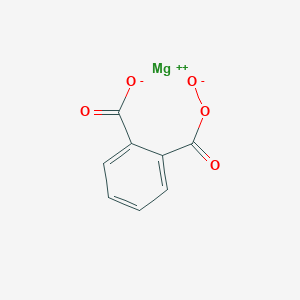

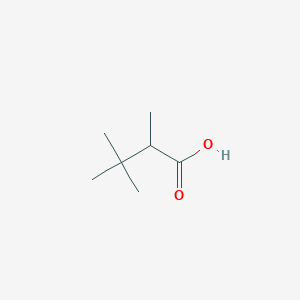

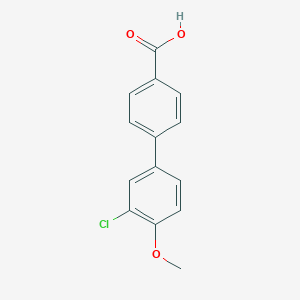
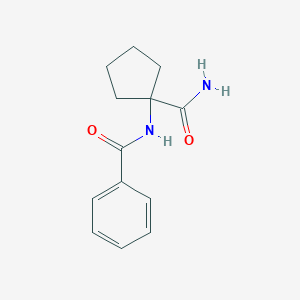
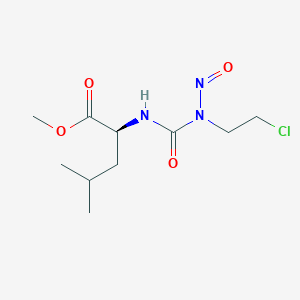
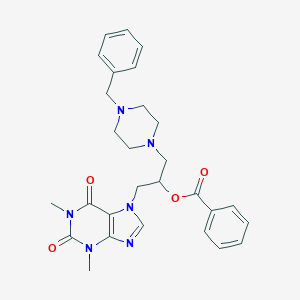
![N-[2-(7-Chloro-6-methyl-5H-pyrazolo[1,5-b][1,2,4]triazol-2-yl)propyl]-2-(2-ethoxyethoxy)-5-{[2-(octyloxy)-5-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonyl]amino}benzene-1-sulfonamide](/img/structure/B10186.png)